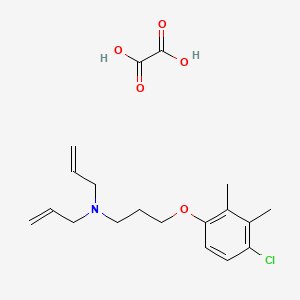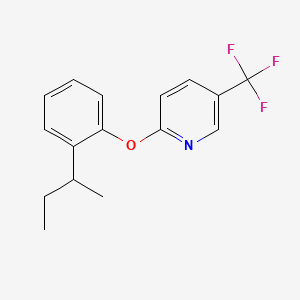![molecular formula C20H29NO7 B4074783 Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate;oxalic acid](/img/structure/B4074783.png)
Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate;oxalic acid
Overview
Description
Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and an azepane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-(azepan-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate involves its interaction with specific molecular targets and pathways. The azepane ring can interact with biological receptors, modulating their activity. Additionally, the benzoate moiety may participate in binding interactions with enzymes or proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Lacks the azepane ring, making it less versatile.
4-(3-aminopropoxy)benzoic acid: Contains an amino group instead of an azepane ring, altering its reactivity and applications.
Ethyl 4-(3-piperidinyl)benzoate: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
Ethyl 4-[3-(azepan-1-yl)propoxy]benzoate stands out due to the presence of the azepane ring, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[3-(azepan-1-yl)propoxy]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.C2H2O4/c1-2-21-18(20)16-8-10-17(11-9-16)22-15-7-14-19-12-5-3-4-6-13-19;3-1(4)2(5)6/h8-11H,2-7,12-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDJHPAZDYFBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chlorobenzamide](/img/structure/B4074706.png)
![1-[2-(4-Fluorophenoxy)ethyl]azepane;oxalic acid](/img/structure/B4074712.png)
![1-{2-[2-(2-methylphenoxy)ethoxy]ethyl}azepane oxalate](/img/structure/B4074722.png)
![1-[2-(4-Ethoxyphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074727.png)
![methyl 4,5-dimethoxy-2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4074734.png)
![7-{(3-fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074742.png)
![N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4074750.png)

![N-methyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]cyclohexanamine;oxalic acid](/img/structure/B4074775.png)
![2-[[2-(azepan-1-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4074780.png)


![N-[2-(3-bromophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074809.png)
